Avoidance of IRP2 Inhibitory Activity: A Direct Functional Comparison of Chloropropanamide vs. Chloroacetamide Analogs
In a head-to-head cellular assay, the chloropropanamide-containing analog V011-6261 displayed a complete loss of inhibitory activity against the IRP-IRE regulatory system, in stark contrast to its chloroacetamide counterpart V004-0872 [1]. This finding suggests that selecting Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate as a scaffold would be a strategic choice in programs where avoiding IRP2 inhibition is critical, a significant differentiation from more reactive chloroacetamide-based building blocks [1].
| Evidence Dimension | Inhibitory activity on IRP-IRE regulatory system (luciferase reporter) |
|---|---|
| Target Compound Data | Complete loss of inhibitory activity (reported for the chloropropanamide analog V011-6261) |
| Comparator Or Baseline | V004-0872 (chloroacetamide analog) - confirmed inhibitory activity |
| Quantified Difference | Qualified as 'completely lost the inhibitory activity' versus an active inhibitor |
| Conditions | Wild-type and mutant IRE-luciferase reporter cells; AI-guided chemical library screening of cysteine-reactive warheads |
Why This Matters
This is a decisive differentiator for procurement, as it guides selection away from compounds that would produce undesired pharmacological activity (IRP2 inhibition) and towards a scaffold with a demonstrably distinct selectivity profile for chemical probe development.
- [1] Tsuji, Y., Ninomiya-Tsuji, J., Shen, M. Y. F., & DiFrancesco, B. R. (2025). Modulation of iron metabolism by new chemicals interacting with the iron regulatory system. Redox Biology, 79, 103444. View Source
